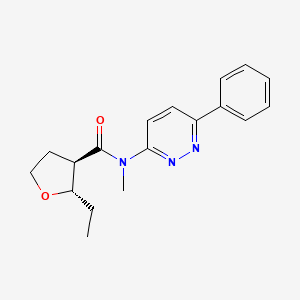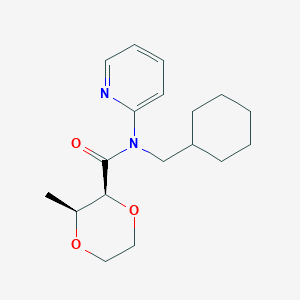![molecular formula C15H15N5O2 B7353368 5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7353368.png)
5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole is a chemical compound with potential biological applications. It is a synthetic molecule that has been studied for its pharmacological properties, with a focus on its mechanism of action and potential therapeutic applications. In
Mechanism of Action
The mechanism of action of 5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cell growth and proliferation. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest, and it has also been shown to inhibit the growth of fungal and bacterial cells by disrupting key metabolic pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical models. It has been shown to inhibit the growth of cancer cells, fungal cells, and bacterial cells, and it has also been shown to have anti-inflammatory and antioxidant activity. Additionally, it has been shown to have a favorable toxicity profile, with low toxicity in preclinical models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole for lab experiments is its broad-spectrum activity against various types of cells. It has been shown to have activity against cancer cells, fungal cells, and bacterial cells, making it a versatile tool for research. Additionally, it has a favorable toxicity profile, which allows for higher doses to be used in experiments. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.
Future Directions
There are several potential future directions for research on 5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole. One area of focus could be on optimizing the synthesis method to improve yield and purity. Additionally, further research could be done to fully elucidate the mechanism of action of the compound, which could lead to the development of more targeted and effective therapies. Finally, the compound could be further studied in preclinical models to explore its potential therapeutic applications in various disease states.
Synthesis Methods
The synthesis of 5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole involves the reaction of 4-(1,2,4-triazol-1-ylmethyl)benzonitrile with ethyl glyoxalate in the presence of a base. The resulting intermediate is then reacted with an acid chloride to form the final product. The synthesis method is well-documented in the literature and has been optimized for high yield and purity.
Scientific Research Applications
5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole has been studied for its potential therapeutic applications in various disease models. It has been shown to have antifungal, antibacterial, and antiviral activity, making it a promising candidate for the treatment of infectious diseases. Additionally, it has been studied for its potential anticancer activity, with promising results in preclinical models.
properties
IUPAC Name |
5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-3-12(4-2-11(1)7-20-10-16-9-17-20)14-18-15(22-19-14)13-5-6-21-8-13/h1-4,9-10,13H,5-8H2/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFRZDMOHCVTSY-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NC(=NO2)C3=CC=C(C=C3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1C2=NC(=NO2)C3=CC=C(C=C3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide](/img/structure/B7353287.png)
![3-[[(3aS,6aR)-3a,6a-dimethyl-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]methyl]-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B7353289.png)
![(3R,4R)-4-[benzyl(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-ylmethyl)amino]pyrrolidin-3-ol](/img/structure/B7353299.png)

![(1R,2R)-2-[(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7353311.png)
![(1S,6R)-2-[[3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7353317.png)
![(1S,6R)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7353322.png)
![(1S,6R)-2-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7353325.png)
![(1S,6R)-2-[(1-phenyltriazol-4-yl)methyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7353330.png)
![(1S,6R)-2-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7353333.png)
![(1S,6R)-2-[[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7353340.png)
![3-[(4-methylphenyl)sulfonylmethyl]-5-[(3R)-oxolan-3-yl]-1,2,4-oxadiazole](/img/structure/B7353363.png)

![3-[2-(2-methoxyphenyl)propan-2-yl]-5-[(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]-1,2,4-oxadiazole](/img/structure/B7353388.png)